molecular formula C9H6Cl2O3 B1609673 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid CAS No. 62717-17-3

6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

Cat. No. B1609673
CAS RN: 62717-17-3
M. Wt: 233.04 g/mol
InChI Key: ZOIUTQJATWHPMK-UHFFFAOYSA-N
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Description

6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid is a derivative of 2,3-dihydrobenzofuran . It has been studied for its diuretic and saluretic activities . The 6,7-dichloro-5-N,N-disubstituted sulfamoy1-2,3-dihydrobenzofuran-2-carboxylic acids having lower alkyl substituents showed the most potent diuretic and saluretic activities among the compounds synthesized .


Synthesis Analysis

The synthesis of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid involves various sulfamoyl groups at the 5-position . The 6,7-dichloro-5-N,N-disubstituted sulfamoy1-2,3-dihydrobenzofuran-2-carboxylic acids (9ab, ac, 13a and b) having lower alkyl substituents showed the most potent diuretic and saluretic activities among the compounds synthesized .


Molecular Structure Analysis

The molecular structure of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid is C9H6Cl2O3 . It is a derivative of 2,3-dihydrobenzofuran .


Chemical Reactions Analysis

The 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid has been tested for oral diuretic and saluretic activities in rats and mice . The intraperitoneal uricosuric activity was also tested by a clearance method using oxonate-treated rats .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid include a molecular formula of C9H6Cl2O3 and a molecular weight of 233.05 g/mol .

Scientific Research Applications

Enantioselective Synthesis

A significant application of derivatives of dihydrobenzofuran, such as 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid, is in enantioselective synthesis. For example, an enantioselective approach to synthesize a precursor of (+)-efaroxan, an α2 adrenoreceptor antagonist, uses a Baylis–Hillman adduct as a starting material. Such compounds have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's, migraine, and type II diabetes (Silveira & Coelho, 2005).

Metal-Free Coupling Reactions

Another application is in metal-free coupling reactions, which are important for environmentally friendly and sustainable chemistry. The coupling of 2-vinylphenols and carboxylic acids to synthesize 3-acyloxy-2,3-dihydrobenzofurans is a notable example. This method uses simple precursors, high atom economy, and high functional group tolerance, demonstrating the versatility of dihydrobenzofuran derivatives in organic synthesis (Chen et al., 2015).

Antibacterial and Antifungal Applications

Compounds derived from dihydrobenzofuran carboxylic acid also show potential in antibacterial and antifungal applications. For instance, certain synthesized compounds exhibited good to moderate antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli (Chavan & Pai, 2007).

Synthesis of Benzofuran and Dihydrobenzofuran Scaffolds

Dihydrobenzofuran and benzofuran scaffolds are key components in many biologically active compounds, including drugs. Efficient synthetic protocols for preparing libraries based on these scaffolds have been developed, highlighting the structural and functional versatility of these compounds in pharmaceutical research (Qin et al., 2017).

Future Directions

The future directions of research on 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid could involve further exploration of its diuretic and saluretic activities, as well as its potential as a uricosuric agent . Further studies could also investigate its safety profile and potential side effects.

properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-2,6H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUTQJATWHPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=CC(=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431198
Record name 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

CAS RN

62717-17-3
Record name 6,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62717-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6,7-dichloro-2,3-dihydro-2-hydroxymethylbenzofuran (10.4 gm.) in acetone (200 ml.) cooled to 20° C. is added an oxidizing solution prepared from chromium trioxide (6.0 g.), concentrated sulfuric acid (5.3 ml.) and water (43 ml.) over a one-half hour period. The reaction mixture is stirred at 25° C. for 18 hours. The acetone layer is separated from the precipitated chromium salts, added to water (600 ml.) and extracted with ether (2×150 ml.). The ether extract is washed with water then extracted with aqueous sodium bicarbonate. Acidification of the basic solution gives 3.4 g. of 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid which is purified by reprecipitation from aqueous sodium hydroxide with aqueous hydrochloric acid.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 2
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 3
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 4
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 5
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid
Reactant of Route 6
6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic Acid

Citations

For This Compound
34
Citations
M Nakano, S Kawahara - … of Chromatography B: Biomedical Sciences and …, 1991 - Elsevier
A quantitative method for the simultaneous high-performance liqud chromatographic (HPLC) resolution and determination of the enantiomers of 5-dimethylsulphamoyl-6,7-dichloro-2,3-…
Number of citations: 7 www.sciencedirect.com
H HARADA, Y MATSUSHITA, M YODO… - Chemical and …, 1987 - jstage.jst.go.jp
2, 3-Dihydrobenzofuran-2-carboxylic acids substituted with electronegative nitro, acyl and sulfamoyl groups at the 4-position were synthesized and tested for oral diuretic and saluretic …
Number of citations: 15 www.jstage.jst.go.jp
K Higaki - Annual Report of Shionogi Research …, 1996 - okayama.elsevierpure.com
DBCA, 5-dimethylsulfamoyl-6, 7-dichloro-2, 3-dihydrobenzofuran-2-carboxylic acid, is a racemic antonio compound. Its stereoselective pharmacokinetics was suggested to be attributed …
Number of citations: 3 okayama.elsevierpure.com
Y YONETANI, K IWAKI, T SHINOSAKI… - The Japanese Journal …, 1987 - jstage.jst.go.jp
5 Dimethylsulfamoyl-6, 7-dichloro-2, 3-dihydrobenzofuran-2-carboxylic acid (S-8666) was studied as a possible new uricosuric diuretic agent using rats and chimpanzees. Various new …
Number of citations: 26 www.jstage.jst.go.jp
S Narita, T Kitagawa - Analytical sciences, 1989 - jstage.jst.go.jp
The Chiral derivatization method is one of the useful methods for the separation of enantiomeric compounds by high performance liquid chromatography (HPLC); many Chiral …
Number of citations: 12 www.jstage.jst.go.jp
M Nakano, K Higaki, S Kawahara - Xenobiotica, 1993 - Taylor & Francis
1. Enantiomer-enantiomer interaction of 5-dimethylsulphamoyl-6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid (DBCA), a uricosuric, diuretic and antihypertensive agent, was …
Number of citations: 4 www.tandfonline.com
K Higaki, K Kadono, S Goto, M Nakano - Journal of Pharmacology and …, 1994 - Citeseer
To clarify the Stereoselectiverenal tubular secretion of an organic anión, renal excretion of 5-dimethylsulfamoyl-6, 7-dichloro-2, 3-dihydrobenzofuran-2-carboxylic acid (DBCA), a …
Number of citations: 17 citeseerx.ist.psu.edu
K Higaki, K Kadono, M Nakano - Journal of pharmaceutical sciences, 1992 - Elsevier
5‐Dimethylsulfamoyl‐6,7‐dichloro‐2,3‐dihydrobenzofuran‐2‐carboxylic acid (DBCA), a promising uricosuric, diuretic, and antihypertensive agent, was administered intravenously to …
Number of citations: 13 www.sciencedirect.com
K Higaki, T Yukawa, M Takeuchi, K Nezasa… - Drug metabolism and …, 1998 - ASPET
To clarify which process in renal secretion is responsible for the stereoselective renal secretion of organic anions, the renal handling of enantiomers of 5-monomethylsulfamoyl-6,7-…
Number of citations: 5 dmd.aspetjournals.org
JJ Plattner, AKL Fung, JA Parks, RJ Pariza… - Journal of medicinal …, 1984 - ACS Publications
A series of substituted 5, 6-dihydrofuro [3, 2-/]-1, 2-benzisoxazoles was prepared and evaluated fortheir saluretic and uricosuric properties. Pharmacological evaluation of the title …
Number of citations: 47 pubs.acs.org

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